molecular formula C12H22O2Si B14296631 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 119414-47-0

2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B14296631
CAS No.: 119414-47-0
M. Wt: 226.39 g/mol
InChI Key: YBAZWYDRNMPFPN-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound with the molecular formula C₁₂H₂₂O₂Si. It is a derivative of cyclohexenone, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its reactivity and the protective nature of the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and protection group chemistry apply. Large-scale production would likely involve optimized versions of the synthetic routes mentioned above, with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The TBDMS group can be substituted under specific conditions to reveal the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBDMS group.

Major Products

    Oxidation: The major product is often a diketone or a carboxylic acid, depending on the conditions.

    Reduction: The major product is typically a cyclohexanol derivative.

    Substitution: The major product is the deprotected cyclohexenone.

Scientific Research Applications

2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive nature.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity as an electrophile. The carbonyl group in the cyclohexenone moiety is highly reactive, allowing it to participate in various nucleophilic addition reactions. The TBDMS group serves as a protective group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its protective TBDMS group, which allows for selective reactions and greater control in synthetic pathways. This makes it a valuable intermediate in complex organic syntheses.

Properties

CAS No.

119414-47-0

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one

InChI

InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6,8,11H,7,9H2,1-5H3

InChI Key

YBAZWYDRNMPFPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=O)C=C1

Origin of Product

United States

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